molecular formula C17H14FNO B3172590 5-Fluoro-2-(1-naphthylmethoxy)aniline CAS No. 946729-31-3

5-Fluoro-2-(1-naphthylmethoxy)aniline

Cat. No.: B3172590
CAS No.: 946729-31-3
M. Wt: 267.3 g/mol
InChI Key: IABCJBISVQKICO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1-naphthylmethoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 1-naphthylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a reducing agent, such as hydrogen gas (H2), to facilitate the reduction of the nitro group to an amine group . The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1-naphthylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .

Scientific Research Applications

5-Fluoro-2-(1-naphthylmethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Research involving this compound includes the development of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1-naphthylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthylmethoxy)aniline: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of the naphthyl group, leading to variations in its biological activity.

    5-Fluoro-2-(2-naphthylmethoxy)aniline: Similar structure but with a different naphthyl substitution pattern.

Uniqueness

5-Fluoro-2-(1-naphthylmethoxy)aniline is unique due to the combination of its fluorine atom, naphthyl group, and aniline moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-fluoro-2-(naphthalen-1-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABCJBISVQKICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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